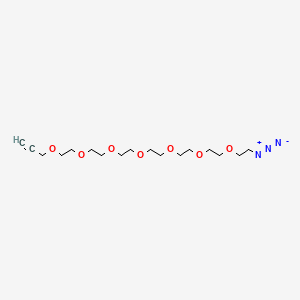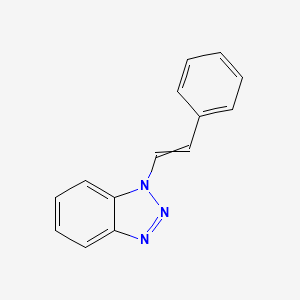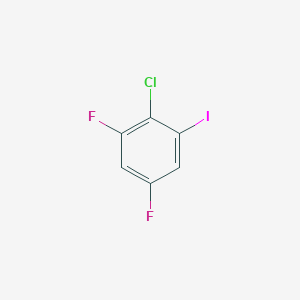![molecular formula C14H13NO5S B14087575 3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid](/img/structure/B14087575.png)
3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid is an organic compound with the molecular formula C14H13NO5S and a molecular weight of 307.32 g/mol . This compound is characterized by the presence of a naphthalene ring, a sulfonyl group, and a carbamoyl group attached to a propanoic acid backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid typically involves the reaction of naphthalene-2-sulfonyl chloride with 3-aminopropanoic acid under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating hypoxia-related diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets. For example, as an inhibitor of HIF prolyl hydroxylase domain enzymes, it binds to the active site of the enzyme, preventing the hydroxylation of proline residues on HIF-α subunits. This inhibition stabilizes HIF-α, leading to its accumulation and activation of hypoxia-responsive genes .
Comparación Con Compuestos Similares
Similar Compounds
3-Carbamoylpropanoic acid: A simpler analog without the naphthalene and sulfonyl groups.
Naphthalene-2-sulfonic acid: Contains the naphthalene and sulfonyl groups but lacks the carbamoyl and propanoic acid moieties.
Uniqueness
3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the naphthalene ring enhances its hydrophobic interactions, while the sulfonyl and carbamoyl groups provide sites for further chemical modifications.
Propiedades
Fórmula molecular |
C14H13NO5S |
|---|---|
Peso molecular |
307.32 g/mol |
Nombre IUPAC |
4-(naphthalen-2-ylsulfonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H13NO5S/c16-13(7-8-14(17)18)15-21(19,20)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,16)(H,17,18) |
Clave InChI |
ILQLHSHGCYRWRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14087494.png)
![([1,1'-Biphenyl]-4-yl)(2,5-dichlorophenyl)methanone](/img/structure/B14087508.png)
![Benzo[b]thiophene, 6-bromo-4-methyl-](/img/structure/B14087517.png)

![3-methyl-7-(2-methylprop-2-en-1-yl)-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14087525.png)
![tert-butylN-[(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B14087530.png)
![8-(2-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14087532.png)
![benzyl N-[(2S,3R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[6'-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S,3R)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B14087539.png)
![Methyl 2-[[2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate](/img/structure/B14087543.png)



![2-[[2-[[2-[3-(Furan-2-yl)prop-2-enoylamino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B14087554.png)

